molecular formula C14H16ClN5O2 B235180 N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide

Cat. No. B235180
M. Wt: 321.76 g/mol
InChI Key: OYROQGWWHBPAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide, also known as ACTAZOLAMIDE, is a chemical compound that has been widely used in scientific research. This compound is a sulfonamide derivative that belongs to the class of carbonic anhydrase inhibitors. Carbonic anhydrase is an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and fluid secretion. ACTAZOLAMIDE has been found to be a potent inhibitor of carbonic anhydrase, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Mechanism Of Action

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide acts as a reversible inhibitor of carbonic anhydrase by binding to the active site of the enzyme. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide inhibits this reaction by binding to the zinc ion in the active site of the enzyme, preventing the binding of water molecules and inhibiting the formation of bicarbonate.

Biochemical And Physiological Effects

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce intraocular pressure in patients with glaucoma by inhibiting the production of aqueous humor. It has also been found to be effective in the treatment of epilepsy by reducing the excitability of neurons. N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been used to prevent altitude sickness by reducing the production of bicarbonate in the kidneys, which can lead to metabolic acidosis at high altitudes.

Advantages And Limitations For Lab Experiments

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of carbonic anhydrase, making it useful for studying the physiological and biochemical effects of carbonic anhydrase inhibition. It is also readily available and relatively inexpensive. However, there are some limitations to the use of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide in lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels in the body. It can also have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide and carbonic anhydrase inhibition. One area of interest is the development of new carbonic anhydrase inhibitors with improved specificity and potency. Another area of research is the use of carbonic anhydrase inhibitors in the treatment of cancer. Carbonic anhydrase has been found to be overexpressed in many types of cancer, and inhibition of the enzyme has been shown to have antitumor effects. Finally, there is ongoing research on the role of carbonic anhydrase in the regulation of acid-base balance and fluid secretion, which could lead to the development of new treatments for diseases such as cystic fibrosis and chronic obstructive pulmonary disease.
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is a potent and specific inhibitor of carbonic anhydrase that has been widely used in scientific research. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has been found to be useful in the treatment of various diseases. While there are some limitations to its use in lab experiments, there are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide and carbonic anhydrase inhibition.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide involves the reaction of 2-chloro-4,6-dimethylphenol with sodium hydroxide to form the sodium salt of the phenol. This is followed by the reaction of the sodium salt with 2-chloroacetyl chloride to form the corresponding acetyl derivative. The acetyl derivative is then reacted with 2-allyl-2H-tetrazole-5-thiol to form the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been widely used in scientific research as a tool to study the physiological and biochemical effects of carbonic anhydrase inhibition. Carbonic anhydrase inhibitors have been found to be useful in the treatment of various diseases such as glaucoma, epilepsy, and altitude sickness. N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been used in studies to investigate the role of carbonic anhydrase in these diseases and to develop new treatments.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide

Molecular Formula

C14H16ClN5O2

Molecular Weight

321.76 g/mol

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide

InChI

InChI=1S/C14H16ClN5O2/c1-4-5-20-18-14(17-19-20)16-12(21)8-22-13-10(3)6-9(2)7-11(13)15/h4,6-7H,1,5,8H2,2-3H3,(H,16,18,21)

InChI Key

OYROQGWWHBPAOE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=NN(N=N2)CC=C)C

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=NN(N=N2)CC=C)C

Origin of Product

United States

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